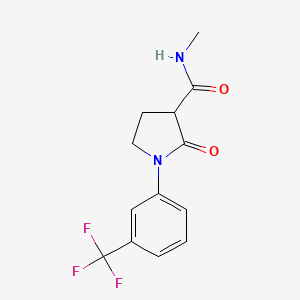

N-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide

Description

N-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide is a pyrrolidine-based carboxamide derivative featuring a trifluoromethyl-substituted phenyl ring at the 1-position and a methyl group at the N-terminal. The trifluoromethyl (CF₃) group confers enhanced metabolic stability and lipophilicity, making the compound a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to fluorine interactions .

Properties

CAS No. |

685531-31-1 |

|---|---|

Molecular Formula |

C13H13F3N2O2 |

Molecular Weight |

286.25 g/mol |

IUPAC Name |

N-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide |

InChI |

InChI=1S/C13H13F3N2O2/c1-17-11(19)10-5-6-18(12(10)20)9-4-2-3-8(7-9)13(14,15)16/h2-4,7,10H,5-6H2,1H3,(H,17,19) |

InChI Key |

DNOGZVVXTXGCGW-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1CCN(C1=O)C2=CC=CC(=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a ketone.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide or trifluoromethyl sulfonate.

Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom, forming N-oxide derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitro-substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable component in drug design.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates, potentially leading to the development of new medications.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a versatile component in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent and specific biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide can be contextualized by comparing it to related compounds in the carboxamide and pyrrolidine/pyridine families. Below is a detailed analysis:

Positional Isomerism and Substitution Effects

- N-Methyl-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide () Key Difference: The trifluoromethyl group is at the 4-position of the benzyl-substituted phenyl ring, and the core structure is pyridine-based (vs. pyrrolidine in the target compound). Impact: The 4-CF₃ substitution may alter electronic distribution, reducing steric hindrance compared to the 3-CF₃ analog.

2-Oxo-N-(3-pyridinyl)-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide ()

Halogen vs. Trifluoromethyl Substitution

- N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () Key Difference: Replaces the CF₃ group with a bromo atom and adds a 2-methyl group on the phenyl ring.

Complex Functional Group Modifications

- 2-Oxo-N-(3-(9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)phenyl)-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide () Key Difference: Features a purine-tetrahydro-pyran substituent on the phenyl ring. The CF₃ group at the 3-position aligns with the target compound’s electronic profile, but the bulky substituent may limit bioavailability .

Pyrrolidine vs. Propanamide Derivatives

1-(3-Methylphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide ()

- N-(3-Hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide () Key Difference: Replaces CF₃ with a hydroxyl group on the phenyl ring. Impact: The hydroxyl group improves aqueous solubility but increases vulnerability to glucuronidation, a common metabolic pathway. The phenyl substitution (vs.

Research Findings and Implications

- Electron-Withdrawing Groups : The 3-CF₃ substitution in the target compound optimizes electronic effects for receptor binding, as seen in analogs with similar positioning (e.g., ).

- Core Structure Flexibility : Pyrrolidine derivatives (e.g., ) exhibit varied pharmacokinetics compared to pyridine-based analogs (), highlighting the trade-off between rigidity and bioavailability.

- Metabolic Stability: CF₃-containing compounds generally outperform non-fluorinated analogs () in metabolic resistance, a critical factor in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.